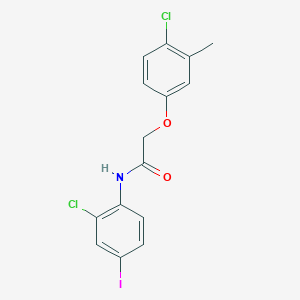
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamides. It was first synthesized in 1991 by scientists at Pfizer, Inc. as a potential anticancer agent. Since then, CI-994 has been extensively studied for its various biological properties and potential therapeutic applications.
作用机制
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in gene expression. HDACs are involved in the deacetylation of histones, which leads to the compaction of chromatin and the repression of gene expression. Inhibition of HDACs by N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide leads to the relaxation of chromatin and the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis and metastasis in cancer cells. In addition, N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and antiviral effects against HIV.
实验室实验的优点和局限性
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has some limitations, including its low solubility and potential toxicity at high doses.
未来方向
There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including:
1. Development of more potent and selective HDAC inhibitors based on the structure of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
2. Investigation of the potential therapeutic applications of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide in other diseases, such as neurodegenerative disorders and viral infections.
3. Identification of biomarkers for patient selection and response to N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide treatment.
4. Investigation of the combination of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide with other anticancer agents for improved efficacy.
5. Development of new formulations of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide to improve its solubility and bioavailability.
In conclusion, N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. Its mechanism of action involves the inhibition of HDACs, which leads to changes in gene expression and various biochemical and physiological effects. N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including the development of more potent and selective HDAC inhibitors and investigation of its potential therapeutic applications in other diseases.
合成方法
The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide involves the reaction of 2-chloro-4-iodoaniline with 4-chloro-3-methylphenol in the presence of potassium carbonate and copper(I) iodide. The resulting product is then reacted with chloroacetyl chloride and hydroxylamine hydrochloride to yield N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
科学研究应用
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition by N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(18)7-13(14)17/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQPHQFZVPKODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-piperidinyl)benzoyl]-3-piperidinamine](/img/structure/B6050703.png)
![2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
![2-(2-fluorobenzyl)-6-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050718.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6050722.png)
![N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6050725.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6050741.png)
amino]carbonyl}benzoate](/img/structure/B6050749.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6050759.png)

![N-(2-cyclooctylethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6050780.png)